

Oil Orange SS: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Oil Orange ss

CAS No.: 2646-17-5

Cat. No.: B1669088

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Introduction: **Oil Orange SS**, also known by synonyms such as Solvent Orange 2 and 1-(o-Tolylazo)-2-naphthol, is an azo dye characterized by its vibrant orange-red hue.[1] Its primary applications are found in industrial settings for coloring varnishes, oils, fats, and waxes.[2] In the laboratory, it serves as a biological stain, particularly for the visualization of lipids in cells and tissues.[1] This technical guide provides an in-depth overview of **Oil Orange SS**, including its chemical and physical properties, detailed experimental protocols for its synthesis and a key application, and a summary of its toxicological profile.

Molecular Structure and Properties

Oil Orange SS is an aromatic azo compound with the chemical formula $C_{17}H_{14}N_2O$. [1]

Molecular Structure:

 Molecular structure of Oil Orange SS

Caption: 2D molecular structure of **Oil Orange SS** (1-[(2-methylphenyl)diazenyl]naphthalen-2-ol).

Physicochemical and Identification Data:



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Experimental Protocols

Synthesis of Oil Orange SS (1-(o-Tolylazo)-2-naphthol)

The synthesis of **Oil Orange SS** is a classic example of an azo coupling reaction, which involves two main stages: the diazotization of an aromatic amine (o-toluidine) and the subsequent coupling with an activated aromatic compound (2-naphthol).^[3]

Materials and Reagents:

- o-Toluidine
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- 2-Naphthol
- 10% Sodium Hydroxide (NaOH) solution
- Distilled water
- Ice
- Beakers

- Magnetic stirrer and stir bar
- Büchner funnel and flask for vacuum filtration

Procedure:

Part 1: Diazotization of o-Toluidine

- In a beaker, dissolve o-toluidine in a mixture of concentrated hydrochloric acid and water.
- Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
- In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
- Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride solution. Maintain the temperature between 0 and 5 °C and stir continuously. This reaction forms the o-tolyldiazonium chloride salt.[\[8\]](#)[\[9\]](#)

Part 2: Azo Coupling

- In a separate, larger beaker, dissolve 2-naphthol in a 10% aqueous sodium hydroxide solution.
- Cool this solution to 5 °C in an ice bath, which may be assisted by the direct addition of crushed ice.[\[10\]](#)
- While vigorously stirring the 2-naphthol solution, slowly add the cold diazonium salt solution prepared in Part 1. A red color will develop, and red crystals of **Oil Orange SS** will begin to precipitate.[\[10\]](#)
- After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[\[10\]](#)

Part 3: Isolation and Purification

- Filter the precipitated **Oil Orange SS** using a Büchner funnel with gentle suction.
- Wash the collected crystals thoroughly with cold water to remove any unreacted salts.

- Press the crystals on the funnel to drain them thoroughly.[10]
- The product can be further purified by recrystallization from a suitable solvent, such as ethanol, if a higher purity is required.

Synthesis Workflow of **Oil Orange SS**



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Caption: Workflow for the synthesis of **Oil Orange SS**.

Lipid Staining in Cultured Cells

Oil Orange SS is a lysochrome (fat-soluble dye) used for staining neutral lipids.[11] The following protocol is a general guideline for staining lipid droplets in cultured cells, adapted from procedures for the similar and widely used dye, Oil Red O.[12] This method is suitable for fresh or frozen samples, as fixation and embedding procedures that use alcohols will remove the lipids.[12]

Materials and Reagents:

- Cultured cells on coverslips or in culture plates
- Phosphate-buffered saline (PBS)
- 10% Formalin solution

- **Oil Orange SS** staining solution (a saturated solution in 60-99% isopropanol, diluted with water before use)
- 60% Isopropanol
- Distilled water
- (Optional) Hematoxylin for counterstaining
- Aqueous mounting medium
- Microscope

Procedure:

- Cell Fixation:
 - Remove the culture medium from the cells.
 - Gently wash the cells with PBS.
 - Add 10% formalin to cover the cells and incubate for at least 1 hour to fix them.
- Staining:
 - Remove the formalin and wash the cells twice with distilled water.
 - Rinse the cells with 60% isopropanol for 5 minutes.
 - Allow the cells to air dry completely.
 - Add the **Oil Orange SS** working solution to cover the cells and incubate at room temperature for 10-15 minutes.
- Differentiation and Counterstaining:
 - Remove the staining solution.
 - Briefly rinse the cells with 60% isopropanol to remove excess stain.[\[11\]](#)

- Wash the cells multiple times with distilled water.
- (Optional) If nuclear staining is desired, apply Hematoxylin for a short period, then rinse thoroughly with water.
- Mounting and Visualization:
 - Add a drop of aqueous mounting medium to the cells.
 - Coverslip the sample, avoiding air bubbles.
 - Visualize the stained lipid droplets (which will appear orange-red) under a light microscope.

Lipid Staining Experimental Workflow



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Caption: Experimental workflow for lipid staining in cells.

Toxicological Information

For professionals in research and drug development, understanding the toxicological profile of a compound is critical. **Oil Orange SS** is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".^[13] This classification is based on sufficient evidence of carcinogenicity in animal studies.^[13]

Studies have shown that oral and subcutaneous administration of **Oil Orange SS** is carcinogenic in mice, leading to the development of intestinal and local tumors.[13] Furthermore, bladder implantation in mice resulted in carcinomas of the bladder.[13] Due to its potential health risks, **Oil Orange SS** was removed from the approved list of dyes for food, drugs, and cosmetics in the United States in 1963.[3] Exposure can occur through ingestion or skin absorption.[3] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

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